N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide
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Overview
Description
N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide is a heterocyclic compound that features a pyridine ring, an imidazole ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide can be achieved through various methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridines under different conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another method involves the electro-oxidative ring opening of imidazopyridine derivatives, providing a sustainable alternative to harsher reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are likely to be employed to optimize yield and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as TBHP.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: TBHP and iodine (I2) are commonly used oxidizing agents.
Reduction: Hydrogen gas (H2) in the presence of a catalyst is typically used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazopyridine derivatives, while substitution reactions can introduce various functional groups onto the benzamide moiety.
Scientific Research Applications
N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide has several scientific research applications:
Chemistry: The compound is used in the synthesis of novel heterocyclic compounds with potential biological activities.
Biology: It is studied for its interactions with biological targets, such as enzymes and receptors.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in collagen synthesis, thereby exerting anti-fibrotic effects . The compound’s imidazole and pyridine rings allow it to bind to various biological targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine and amide functionalities and have similar biological activities.
Imidazopyridines: These compounds contain both imidazole and pyridine rings and are known for their medicinal properties.
Uniqueness
N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c22-17(14-6-2-1-3-7-14)20-11-13-21-12-10-19-16(21)15-8-4-5-9-18-15/h1-10,12H,11,13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVQPXVDPAZGRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCN2C=CN=C2C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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